2-(Oxiran-2-ylmethoxy)ethan-1-ol
Overview
Description
It is a colorless liquid with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol . This compound is known for its reactivity due to the presence of both an epoxide and a hydroxyl group, making it a valuable building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Oxiran-2-ylmethoxy)ethan-1-ol can be synthesized through several methods. One common method involves the reaction of epichlorohydrin with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Oxiran-2-ylmethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Glycidic acid or glycidic aldehyde.
Reduction: 1,2,3-trihydroxypropane.
Substitution: Various substituted glycidol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Oxiran-2-ylmethoxy)ethan-1-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-ylmethoxy)ethan-1-ol involves its reactivity towards nucleophiles due to the presence of the epoxide ring. The epoxide ring can undergo ring-opening reactions with various nucleophiles, leading to the formation of different products. This reactivity is exploited in the synthesis of various compounds and materials .
Comparison with Similar Compounds
Similar Compounds
Glycidyl methacrylate: Similar in structure but contains a methacrylate group.
Allyl glycidyl ether: Contains an allyl group instead of a hydroxyl group.
Glycidol: The simplest form of epoxide alcohols.
Uniqueness
2-(Oxiran-2-ylmethoxy)ethan-1-ol is unique due to its dual functionality, possessing both an epoxide and a hydroxyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(oxiran-2-ylmethoxy)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-1-2-7-3-5-4-8-5/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGZWHZWSVUSBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27252-81-9 | |
Details | Compound: Polyethylene glycol monoglycidyl ether | |
Record name | Polyethylene glycol monoglycidyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27252-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201284756 | |
Record name | Polyethylene glycol monoglycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27252-81-9 | |
Record name | Polyethylene glycol monoglycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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